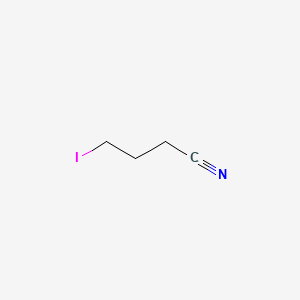

4-Iodobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINCVBWHUGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301380 | |

| Record name | 4-iodobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6727-73-7 | |

| Record name | 6727-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodobutanenitrile: Physicochemical Properties, Hazards, and Safe Handling for Researchers

For Immediate Distribution

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical properties, hazards, and safe handling protocols for 4-Iodobutanenitrile. As a key building block in organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the laboratory.

Introduction to this compound

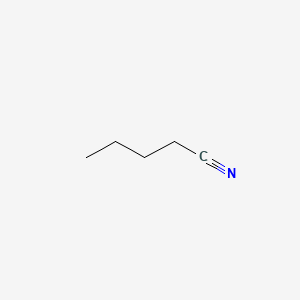

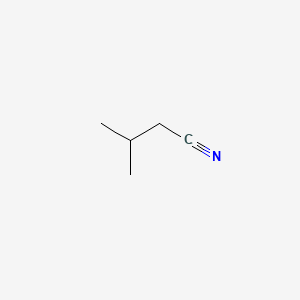

This compound, with the chemical formula C₄H₆IN, is a bifunctional organic molecule featuring a terminal nitrile group and a primary iodide.[1] This unique combination of functional groups makes it a versatile reagent in organic chemistry, particularly in the synthesis of more complex molecules and heterocyclic compounds. Its reactivity is primarily dictated by the electrophilic carbon of the nitrile group and the susceptibility of the carbon-iodine bond to nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆IN | [1] |

| Molecular Weight | 195.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6727-73-7 | [1] |

| Boiling Point | 231.0 ± 23.0 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Flash Point | 93.5 ± 22.6 °C | |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | |

| Solubility | While specific quantitative data is limited, it is expected to be sparingly soluble in water and soluble in many organic solvents.[2][3] |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to its dual reactivity. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.[4] The presence of the iodo group allows for nucleophilic substitution reactions, making it a useful precursor for introducing a four-carbon nitrile-containing chain into a molecule.[2]

The reactivity of the carbon-iodine bond is the highest among the haloalkanes, making iodoalkanes the most reactive in this class of compounds.[2] This property is frequently exploited in the formation of new carbon-carbon bonds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source:[1]

Toxicological Profile

The primary toxicological concern with aliphatic nitriles like this compound is the potential for metabolic release of cyanide.[5] Cyanide can inhibit cellular respiration by binding to cytochrome c oxidase.[5]

Routes of Exposure and Symptoms:

-

Inhalation: Harmful if inhaled, may cause respiratory irritation.[1] Symptoms can include chest pain, shortness of breath, headache, and dizziness.[5]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: Harmful if swallowed.[1]

Safe Handling and Storage Procedures

Due to the hazards associated with this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.

Engineering Controls

-

Work should always be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial when working with hazardous chemicals. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

Caption: Risk assessment and management workflow for this compound.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill Management

-

Small Spills: Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with inert material and collect for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable reagent in organic synthesis, but it also presents significant health hazards. A thorough understanding of its physicochemical properties and strict adherence to the safety protocols outlined in this guide are essential for its safe and effective use in a research environment. By implementing robust risk assessment and control measures, researchers can minimize the potential for exposure and ensure a safe laboratory setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information (2024). PubChem Document for Aliphatic Nitriles, Source: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. [Link]

-

Chemguide. an introduction to nitriles. [Link]

-

Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

-

Chemistry LibreTexts. Physical Properties of Haloalkanes. [Link]

-

BYJU'S. Nitriles- Structure. [Link]

-

Chemistry LibreTexts. Chemistry of Nitriles. [Link]

-

Wikipedia. Nitrile. [Link]

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

Sources

- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-IodobutaneNitrile from 4-Chlorobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanenitrile is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds and molecular probes. Its structure, incorporating both a nitrile group and a reactive primary alkyl iodide, allows for diverse chemical modifications. The carbon-iodine bond is significantly more reactive than its chloro or bromo counterparts, making this compound a preferred substrate for nucleophilic substitution reactions.[1][2] This enhanced reactivity is particularly advantageous in the construction of complex molecular architectures, including those required for active pharmaceutical ingredients (APIs). Furthermore, the introduction of a radioactive iodine isotope, such as ¹²⁵I, into the molecule is a critical step in the synthesis of radiolabeled tracers for preclinical and clinical imaging studies.

This technical guide provides a comprehensive overview of the synthesis of this compound from the readily available precursor, 4-chlorobutanenitrile, via the Finkelstein reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange

The conversion of 4-chlorobutanenitrile to this compound is most effectively achieved through the Finkelstein reaction, a classic and robust method for halogen exchange.[2][3] This reaction operates under the principles of a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

Mechanism of Action

The Finkelstein reaction is an equilibrium process where an alkyl halide is treated with a metal iodide salt to exchange the halogen atom.[2] In the synthesis of this compound, the iodide anion (I⁻) from sodium iodide (NaI) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 4-chlorobutanenitrile. This concerted, single-step process leads to the formation of a transition state where the C-I bond is forming concurrently with the cleavage of the C-Cl bond.[3] The reaction results in an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound.

The key to driving this equilibrium-controlled reaction to completion lies in the judicious choice of solvent.[2][4] Acetone is the solvent of choice for the Finkelstein reaction due to the differential solubility of the sodium halide salts.[2][3] While sodium iodide is soluble in acetone, the sodium chloride (NaCl) byproduct is virtually insoluble.[2] According to Le Chatelier's principle, the precipitation of NaCl from the reaction mixture continuously shifts the equilibrium towards the formation of the desired this compound, ensuring a high yield of the product.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-chlorobutanenitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Chlorobutanenitrile | ≥98% | Sigma-Aldrich |

| Sodium Iodide (NaI) | Anhydrous, ≥99% | Fisher Scientific |

| Acetone | Anhydrous, ≥99.5% | J.T. Baker |

| Diethyl Ether | Anhydrous, ≥99% | EMD Millipore |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics |

| Round-bottom flask | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer/hotplate | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

| Vacuum distillation apparatus | - | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents, e.g., 22.5 g, 150 mmol).

-

Add anhydrous acetone (150 mL) to the flask and stir until the sodium iodide is fully dissolved.

-

To this solution, add 4-chlorobutanenitrile (1.0 equivalent, e.g., 10.36 g, 100 mmol) dropwise at room temperature.

-

The reaction mixture will become cloudy as sodium chloride begins to precipitate.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the precipitated sodium chloride using a Buchner funnel and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with an equal volume of deionized water to remove any remaining inorganic salts.

-

To remove any traces of iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the organic layer is colorless.

-

Wash the organic layer with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation.[5]

-

Collect the fraction boiling at the appropriate temperature and pressure to obtain the pure product.

-

Safety and Handling

Both 4-chlorobutanenitrile and this compound are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][8][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[6][9]

-

Inhalation: Avoid inhaling vapors or dust. Both compounds can be harmful if inhaled.[7][9]

-

Skin Contact: Avoid contact with skin. These compounds can cause skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[6][8]

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][8]

-

Ingestion: Do not ingest. Both compounds are harmful if swallowed. If ingestion occurs, seek immediate medical attention.[6][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][7]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two triplets, corresponding to the two methylene groups. The protons adjacent to the iodine atom (C4) will be shifted further downfield compared to the protons adjacent to the nitrile group (C2), and there will be a multiplet for the central methylene group (C3).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 118 ppm). The carbon attached to the iodine will be significantly shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically around 2250 cm⁻¹. The C-I stretching vibration will appear in the fingerprint region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound (194.95 g/mol ).[11] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Application in Radiolabeling for Drug Development

The synthesis of radiolabeled compounds is a cornerstone of modern drug development, enabling in vivo imaging and pharmacokinetic studies.[12] this compound can be radiolabeled with isotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, or with carbon-11 (¹¹C).

Synthesis of [¹²⁵I]-4-Iodobutanenitrile

For radioiodination, a common approach is isotopic exchange, where a non-radioactive iodine atom is replaced with a radioactive one. However, for higher specific activity, the synthesis would ideally start from a precursor that does not contain iodine. In this case, an alternative is to perform the Finkelstein reaction using [¹²⁵I]sodium iodide. The procedure would be similar to the one described above, but on a much smaller scale and with appropriate radiation safety measures.

Synthesis of [¹¹C]-4-Iodobutanenitrile

The introduction of the short-lived positron-emitting isotope ¹¹C (t½ ≈ 20.4 min) requires rapid synthetic methods.[12] A potential route to [¹¹C]-4-iodobutanenitrile would involve the cyanation of a suitable three-carbon precursor with [¹¹C]cyanide. Alternatively, if a precursor with a leaving group on the nitrile-containing chain is available, a nucleophilic substitution with a [¹¹C]methylating agent followed by conversion to the iodide could be envisioned, though this is a more complex route. The "in-loop" synthesis method for ¹¹C-carbonylations offers a precedent for rapid, high-yield radiolabeling that could potentially be adapted.[13]

Conclusion

The synthesis of this compound from 4-chlorobutanenitrile via the Finkelstein reaction is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying SN2 mechanism and leveraging the principle of Le Chatelier through the use of an acetone solvent system, researchers can achieve high yields of the desired product. Adherence to strict safety protocols is paramount when handling these hazardous materials. The ability to introduce isotopic labels into this compound further enhances its utility in the field of drug development, enabling critical in vivo studies. This guide provides the foundational knowledge and a practical framework for the successful synthesis, purification, and characterization of this compound.

References

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Endogenous Compounds Labeled with 11C for Positron Emission Tomography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

-

askIITians. (n.d.). Purification of organic compounds. Retrieved from [Link]

Sources

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | C4H6IN | CID 285648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodobutanenitrile synthesis from 4-bromobutanenitrile

An In-depth Technical Guide to the Synthesis of 4-Iodobutanenitrile from 4-Bromobutanenitrile

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable bifunctional building block in organic synthesis, from its corresponding bromide precursor. The methodology centers on the robust and efficient Finkelstein reaction, a cornerstone of halogen exchange chemistry. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed experimental protocol but also a deep dive into the mechanistic principles, reaction optimization, and analytical validation that underpin the synthesis.

Strategic Importance of this compound

This compound is a highly useful intermediate in the synthesis of complex organic molecules. Its structure incorporates two distinct reactive centers: a nitrile group and a primary alkyl iodide. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various carbon-carbon bond-forming reactions.[1] The alkyl iodide is an excellent electrophile for nucleophilic substitution reactions, benefiting from the fact that iodide is a superb leaving group.[2] This dual reactivity makes it a strategic precursor for constructing nitrogen-containing heterocycles, specialty polymers, and pharmaceutical intermediates. The conversion from the more commercially available and less reactive 4-bromobutanenitrile is therefore a critical and frequently employed transformation.

The Finkelstein Reaction: Mechanistic Underpinnings

The conversion of 4-bromobutanenitrile to this compound is classically achieved via the Finkelstein reaction, first described by Hans Finkelstein in 1910.[3][4] This reaction is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7]

Mechanism of Action: The reaction proceeds in a single, concerted step where the iodide ion (I⁻), typically from sodium iodide (NaI), acts as a potent nucleophile.[8] It attacks the electrophilic carbon atom attached to the bromine in a "backside attack," leading to the simultaneous formation of a new carbon-iodine bond and the cleavage of the carbon-bromine bond.[3][5]

A critical aspect of the classic Finkelstein reaction is the choice of solvent, which is almost invariably anhydrous acetone.[9][10] The efficacy of this system is governed by Le Châtelier's principle, driven by the differential solubility of the alkali metal salts involved:

-

High Solubility: The reactant, sodium iodide (NaI), is readily soluble in acetone.

Detailed Experimental Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Reagents: 4-Bromobutanenitrile (C₄H₆BrN), Sodium Iodide (NaI, anhydrous), Acetone (anhydrous), Diethyl Ether (or Dichloromethane), 5% aq. Sodium Thiosulfate (Na₂S₂O₃), Brine (saturated aq. NaCl), Anhydrous Magnesium Sulfate (MgSO₄).

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

-

Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

-

Reagent Addition: To the flask, add anhydrous sodium iodide (1.5 to 2.0 molar equivalents relative to the starting bromide). Add anhydrous acetone to the flask to dissolve the sodium iodide, typically using a concentration of 0.5 M to 1.0 M.

-

Initiation: Begin stirring the solution. Add 4-bromobutanenitrile (1.0 molar equivalent) to the flask via a syringe or dropping funnel.

-

Work-up - Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a Buchner funnel to remove the precipitated sodium bromide. Wash the solid with a small amount of fresh acetone to recover any entrained product.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether (or dichloromethane) and an equal volume of deionized water. Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (to remove any trace I₂), deionized water, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification: The crude product is often of sufficient purity for subsequent steps. However, for applications requiring high purity, purification can be achieved via vacuum distillation.

Key Reaction Parameters and Data

Optimizing the reaction conditions is crucial for achieving high yield and purity. The following table summarizes the key parameters for this synthesis.

| Parameter | Recommended Value/Condition | Rationale & Causality |

| Stoichiometry (NaI:R-Br) | 1.5 : 1 to 2.0 : 1 | A molar excess of sodium iodide is used to maximize the reaction rate and drive the equilibrium towards product formation, in accordance with Le Châtelier's principle.[9] |

| Solvent | Anhydrous Acetone | Maximizes the solubility difference between NaI (soluble) and NaBr (insoluble), which is the primary driving force for the reaction.[9][13] Anhydrous conditions prevent hydrolysis of the nitrile. |

| Temperature | Reflux (~56 °C) | Increases the rate of the SN2 reaction without promoting significant side reactions. |

| Reaction Time | 3 - 6 hours | Sufficient time for the reaction to proceed to completion. Progress should be monitored by TLC. |

Workflow Visualization

The following diagram illustrates the complete logical workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three methylene groups. The protons alpha to the iodine atom will be the most downfield, followed by those alpha to the nitrile group.

-

¹³C NMR: The carbon NMR will display four distinct signals, including the nitrile carbon (~118-120 ppm) and the carbon bearing the iodine atom, which will be significantly upfield (~0-10 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of C₄H₆IN (194.95 g/mol ).[14]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromobutanenitrile: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[15]

-

This compound: Assumed to be harmful. PubChem data indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[14]

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

Conclusion

The synthesis of this compound from 4-bromobutanenitrile via the Finkelstein reaction is a highly efficient, reliable, and scalable method. The reaction's success hinges on the SN2 mechanism and the strategic use of acetone to drive the equilibrium through the precipitation of sodium bromide. By following the detailed protocol and adhering to the safety guidelines presented in this guide, researchers can confidently produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.

References

- Finkelstein reaction - Grokipedia. Grokipedia.

- Finkelstein Reaction - BYJU'S. BYJU'S.

- Finkelstein Reaction - SATHEE.

- Finkelstein reaction - Wikipedia. Wikipedia.

- Finkelstein Reaction: Definition, Examples and Mechanism - Chemistry Learner. Chemistry Learner.

- Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu. Vedantu.

- How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? - Tiwari Academy Discussion Forum. Tiwari Academy.

- halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry | - YouTube. YouTube.

- The mystery of the Finkelstein reaction - Henry Rzepa's Blog. Imperial College London.

- What is the reaction mechanism of sodium iodide (NaI) in acetone with an alkyl halide?. Askiitians.

- What is the chemical equation to obtain alkyl iodide from alkyl bromide? What is the name of the reaction? - Quora. Quora.

- This compound | C4H6IN | CID 285648 - PubChem.

- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. MDPI.

- 4-Bromobutanenitrile(CAS# 5332-06-9 ) - angenechemical.com. Angene Chemical.

- Advantages of using 4-Iodobutanal over other iodoalkanes in synthesis - Benchchem. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Finkelstein Reaction: Definition, Examples and Mechanism [chemistrylearner.com]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 8. What is the reaction mechanism of sodium iodide (NaI) in acetone with - askIITians [askiitians.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 12. quora.com [quora.com]

- 13. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. This compound | C4H6IN | CID 285648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. angenesci.com [angenesci.com]

An In-Depth Technical Guide to 4-Iodobutanenitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-iodobutanenitrile, a versatile bifunctional molecule with significant applications in organic synthesis. The document details the physicochemical properties, synthesis, and analytical characterization of this compound, with a focus on providing actionable insights for laboratory practice. A detailed, field-proven protocol for its synthesis via the Finkelstein reaction is presented, along with a thorough discussion of the underlying mechanistic principles. Furthermore, this guide outlines the expected spectroscopic data (NMR, IR, and MS) for the characterization of this compound and discusses its key applications, particularly as a precursor to cyclobutanones and other valuable intermediates in medicinal chemistry. Safety and handling considerations are also addressed to ensure best practices in a laboratory setting.

Introduction

This compound, with the chemical formula C₄H₆IN, is a valuable building block in organic synthesis.[1] Its structure incorporates a nitrile group and a primary alkyl iodide, a combination that imparts a dual reactivity profile. The nitrile moiety can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions, while the iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This unique combination of functional groups makes this compound a key intermediate in the synthesis of a diverse range of molecules, including nitrogen-containing heterocycles and carbocyclic systems. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 6727-73-7 | PubChem[1] |

| Molecular Formula | C₄H₆IN | PubChem[1] |

| Molecular Weight | 195.00 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C(CC#N)CI | PubChem[1] |

| Monoisotopic Mass | 194.95450 Da | PubChem[1] |

Synthesis of this compound: The Finkelstein Reaction

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the exchange of a halogen atom.[2] This Sₙ2 reaction is particularly effective for preparing alkyl iodides from the corresponding chlorides or bromides.[2][3] The reaction is typically carried out by treating an alkyl chloride or bromide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone.[2][3]

The choice of acetone as a solvent is critical for the success of the classic Finkelstein reaction. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not.[2] This differential solubility drives the reaction forward by the precipitation of the less soluble salt, in accordance with Le Châtelier's principle.[4]

Mechanistic Rationale

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group (e.g., bromine in 4-bromobutanenitrile). The reaction occurs in a single, concerted step where the new C-I bond is formed simultaneously as the C-Br bond is broken.

Caption: Sₙ2 mechanism of the Finkelstein reaction for this compound synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobutanenitrile.

Materials:

-

4-Bromobutanenitrile

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobutanenitrile (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the 4-bromobutanenitrile. Then, add anhydrous sodium iodide (1.5 - 2.0 eq).

-

Reaction: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaBr) is an indication that the reaction is proceeding.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the precipitated sodium bromide. Wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. Then, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene groups. The protons on the carbon adjacent to the iodine atom (C4) will be the most deshielded, appearing furthest downfield. The protons on the carbon adjacent to the nitrile group (C2) will also be deshielded, while the protons on the central carbon (C3) will be the most shielded. The expected splitting pattern for all signals is a triplet, due to coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show four signals corresponding to the four carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon attached to the iodine will be significantly shifted upfield due to the heavy atom effect of iodine.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| -CH₂-I | ~3.2 | Triplet |

| -CH₂-CN | ~2.6 | Triplet |

| -CH₂-CH₂- | ~2.2 | Pentet |

| ¹³C NMR | ||

| -CN | ~118 | |

| -CH₂-I | ~5 | |

| -CH₂-CN | ~18 | |

| -CH₂-CH₂- | ~35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2240-2260 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹. The C-I stretching vibration occurs at lower frequencies, typically in the fingerprint region.

Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2240 - 2260 | Strong, Sharp |

| C-H (sp³ stretch) | 2850 - 3000 | Medium |

| C-I (stretch) | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak [M]⁺ at m/z = 195. A characteristic feature of iodoalkanes is the facile loss of the iodine atom, leading to a prominent peak at m/z = 68, corresponding to the [C₄H₆N]⁺ fragment. Another significant fragmentation pathway is the loss of the entire iodomethyl group, resulting in a peak corresponding to the remaining fragment.

Expected Mass Spectrometry Data:

| m/z | Fragment |

| 195 | [C₄H₆IN]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 68 | [C₄H₆N]⁺ |

Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in organic synthesis.

-

Synthesis of Cyclobutanones: It is a key precursor for the synthesis of cyclobutanone derivatives. The reaction typically involves the deprotonation of the α-carbon to the nitrile group, followed by intramolecular cyclization via nucleophilic attack on the carbon bearing the iodine.

-

Precursor to Functionalized Amines: The nitrile group can be reduced to a primary amine, yielding 4-iodobutylamine. This bifunctional compound can then be used in the synthesis of various nitrogen-containing heterocycles.

-

Alkylation Reagent: The alkyl iodide functionality allows this compound to act as an alkylating agent, introducing a 3-cyanopropyl group onto various nucleophiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing vapors. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its synthesis via the Finkelstein reaction is a reliable and scalable method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the laboratory. This technical guide provides a comprehensive resource for researchers and professionals, enabling the safe and efficient application of this compound in the development of new chemical entities.

References

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2023). Finkelstein reaction. Retrieved January 22, 2026, from [Link]

-

L.S.College, Muzaffarpur. (2020). Finkelstein reaction. Retrieved January 22, 2026, from [Link]

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Iodobutanenitrile

Introduction: Unveiling the Molecular Signature of 4-Iodobutanenitrile

This compound (C₄H₆IN) is a bifunctional aliphatic molecule of significant interest in synthetic organic chemistry. Its utility as a building block stems from the presence of two reactive centers: a terminal nitrile group and a primary alkyl iodide. These functional groups allow for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, including nitrogen-containing heterocycles and derivatized alkanes.

A precise understanding of its molecular structure is paramount for its effective use in any synthetic or developmental workflow. Spectroscopic analysis provides an unambiguous confirmation of identity, purity, and structural integrity. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of atoms. Due to the absence of publicly available experimental spectra in databases such as the Spectral Database for Organic Compounds (SDBS), the following data are based on validated prediction methodologies and analysis of structurally similar compounds.[1][2]

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the atoms in this compound are numbered as follows:

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound exhibits three distinct signals, each corresponding to one of the methylene (-CH₂-) groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H4 (-CH₂-I) | ~ 3.30 | Triplet (t) | 2H | ~ 6.7 |

| H3 (-CH₂-) | ~ 2.25 | Quintet (quin) | 2H | ~ 6.8 |

| H2 (-CH₂-CN) | ~ 2.65 | Triplet (t) | 2H | ~ 7.0 |

Interpretation of the ¹H NMR Spectrum:

-

H4 Protons (δ ~ 3.30 ppm): These protons are on the carbon atom (C4) directly bonded to the highly electronegative iodine atom. This proximity causes a significant deshielding effect, shifting their resonance the furthest downfield. The signal appears as a triplet because these two protons are coupled to the two adjacent protons on C3 (n+1 = 2+1 = 3).

-

H2 Protons (δ ~ 2.65 ppm): These protons are on the carbon (C2) adjacent to the electron-withdrawing nitrile group (-C≡N). The nitrile group's anisotropy and inductive effects cause a moderate deshielding, resulting in a downfield shift. This signal is a triplet due to coupling with the two neighboring protons on C3.

-

H3 Protons (δ ~ 2.25 ppm): The protons on C3 are flanked by two other methylene groups (C2 and C4). They are coupled to the two protons on C2 and the two protons on C4, resulting in a signal that is split into a quintet (n+1 = 4+1 = 5). Being further from the strongly electron-withdrawing iodine and nitrile groups, they are the most shielded of the three methylene groups and thus appear at the most upfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The predicted spectrum for this compound shows four distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C≡N) | ~ 118.5 |

| C2 (-CH₂-CN) | ~ 18.0 |

| C3 (-CH₂-) | ~ 32.5 |

| C4 (-CH₂-I) | ~ 3.5 |

Interpretation of the ¹³C NMR Spectrum:

-

C1 (Nitrile Carbon, δ ~ 118.5 ppm): The carbon atom of the nitrile group typically resonates in the 115-125 ppm range.[3] This characteristic downfield shift is due to the sp hybridization and the electronic environment of the triple bond.

-

C3 (Methylene Carbon, δ ~ 32.5 ppm): This is a standard aliphatic sp³ hybridized carbon and appears in the expected region for such a group.

-

C2 (Methylene Carbon, δ ~ 18.0 ppm): This carbon is adjacent to the nitrile group. The electron-withdrawing nature of the nitrile shifts it slightly downfield compared to a standard alkane carbon but less so than C3.

-

C4 (Iodinated Carbon, δ ~ 3.5 ppm): The carbon atom directly attached to iodine (C4) experiences a strong shielding effect known as the "heavy atom effect." Iodine's large electron cloud induces a local magnetic field that opposes the applied field, shifting the resonance significantly upfield. This is a highly characteristic feature for carbons bonded to iodine or bromine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by features characteristic of its nitrile and alkyl iodide moieties.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2960-2850 | Medium-Strong | C-H Stretch | Alkane (-CH₂-) |

| ~ 2250 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~ 1460 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 500-600 | Medium-Strong | C-I Stretch | Alkyl Iodide |

Interpretation of the IR Spectrum:

-

C≡N Stretch (~2250 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the strong, sharp absorption corresponding to the carbon-nitrogen triple bond stretch of the nitrile group.[4] For saturated nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range.[4] Its sharpness and intensity make it an unambiguous identifier for the nitrile functionality.

-

C-H Stretch (2960-2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the three methylene groups of the butane chain.[5] Their presence confirms the aliphatic nature of the molecule.

-

C-I Stretch (500-600 cm⁻¹): The stretching vibration of the carbon-iodine bond is found in the far-infrared or "fingerprint" region of the spectrum.[6] This absorption confirms the presence of the alkyl iodide functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns upon ionization, allowing for confirmation of the molecular formula and insights into its structure. The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation driven by the lability of the C-I bond and the presence of the nitrile group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Comments |

|---|---|---|---|

| 195 | [M]⁺ | [C₄H₆IN]⁺ | Molecular Ion. Expected to be of very low abundance or absent. |

| 127 | [I]⁺ | [I]⁺ | Iodine cation. A prominent peak confirming the presence of iodine. |

| 68 | [M - I]⁺ | [C₄H₆N]⁺ | Loss of an iodine radical. A significant fragment ion. |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | [C₃H₅]⁺ / [C₂H₃N]⁺ | Propargyl cation or fragment from nitrile rearrangement. Often a base peak in alkyl chains. |

Interpretation of the Mass Spectrum:

The molecular weight of this compound is 195.00 g/mol .[7]

-

Molecular Ion (M⁺, m/z 195): The molecular ion peak for primary alkyl iodides is typically very weak or entirely absent.[8] This is due to the low bond dissociation energy of the C-I bond, which leads to rapid fragmentation upon ionization.

-

Loss of Iodine ([M - I]⁺, m/z 68): The most characteristic primary fragmentation pathway is the homolytic cleavage of the weak C-I bond, resulting in the loss of an iodine radical (mass = 127). This gives rise to a prominent peak at m/z 68, corresponding to the C₄H₆N⁺ cation.[8]

-

Iodine Cation ([I]⁺, m/z 127): A strong peak at m/z 127, corresponding to the iodine cation itself, is a definitive indicator of an iodine-containing compound.

-

Alkyl Chain Fragmentation (e.g., m/z 41): Further fragmentation of the C₄H₆N⁺ cation and other pathways will lead to smaller fragments characteristic of alkyl chains. A peak at m/z 41 is common for nitriles and alkyl chains.[3]

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide. These protocols serve as a starting point and should be adapted to the specific instrumentation available.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[9]

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Typical parameters: spectral width of ~12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.[9]

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of ~220-240 ppm, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

-

Place a single small drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing and rotating to form a thin, uniform liquid film between the plates.[11]

-

-

Data Acquisition:

-

Place the empty, clean salt plates in the spectrometer and record a background spectrum. This accounts for absorptions from atmospheric CO₂, water vapor, and the plates themselves.

-

Remove the plates, prepare the sample as described above, and place the sample holder back into the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[12]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[13]

-

Ensure the solution is free of particulate matter by filtering if necessary.

-

Transfer the solution to a 2 mL glass autosampler vial and cap it securely.

-

-

Data Acquisition:

-

Set the GC parameters. A typical temperature program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. Use helium as the carrier gas.

-

Set the MS parameters. Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[14]

-

-

Data Analysis:

-

The GC will separate the compound from the solvent and any impurities.

-

The mass spectrometer will generate a mass spectrum for the peak corresponding to this compound.

-

Analyze the spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the fragmentation pattern with known patterns for alkyl iodides and nitriles.

-

References

-

University of Colorado Boulder. IR Spectroscopy by Functional Group. [Link]

-

JoVE (Journal of Visualized Experiments). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. University of California, Irvine. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed Central (PMC). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. National Institutes of Health. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Massachusetts Chan Medical School. Sample Preparation Guidelines for GC-MS. [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of.... [Link]

-

University of Central Florida. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Washington and Lee University. GC-MS procedure and background. [Link]

-

JoVE (Journal of Visualized Experiments). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

University of Missouri. Fourier Transform Infrared Spectroscopy. [Link]

-

AIP Publishing. Nitrile infrared intensity is more sensitive to local electric field change than its frequency. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

PubMed Central (PMC). Protocol for determining protein dynamics using FT-IR spectroscopy. National Institutes of Health. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

University of Calcutta. The features of IR spectrum. [Link]

-

University of Alberta. CASPRE - 13C NMR Predictor. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

ResearchGate. A-band fragmentation of alkyl iodides and experimental outline. [Link]

-

ResearchGate. Theoretical IR spectra in the nitrile (νCN) stretching region. [Link]

-

MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

Chad's Prep. Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

University of Wisconsin-Madison. IR Chart. [Link]

-

UMass Amherst. IR Group Frequencies. [Link]

-

ACD/Labs. NMR Predictor. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

University of Alberta. PROSPRE - 1H NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. GCMS Section 6.17 [people.whitman.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. users.wfu.edu [users.wfu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C4H6IN | CID 285648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Iodobutanenitrile

This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the chemical stability and optimal storage conditions for 4-Iodobutanenitrile (also known as γ-iodobutyronitrile). Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for the reproducibility of experimental results and the safety of personnel.

Introduction: The Scientific Imperative for Stability

This compound is a valuable bifunctional molecule in organic synthesis, featuring both a nitrile group and a primary alkyl iodide. This structure allows it to serve as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. However, the very features that make it synthetically useful—specifically the carbon-iodine (C-I) bond—also render it susceptible to degradation. The C-I bond is the weakest of the carbon-halogen bonds, making the iodide an excellent leaving group[1]. This inherent reactivity necessitates a thorough understanding of its stability profile to prevent the formation of impurities that could compromise research outcomes. Samples of organoiodine compounds often appear yellow due to the presence of dissolved iodine (I₂) that forms upon decomposition[1].

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆IN | PubChem[2] |

| Molecular Weight | 195.00 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6727-73-7 | PubChem[2] |

Factors Influencing the Stability of this compound

Several environmental factors can accelerate the degradation of this compound. The primary drivers of instability are exposure to light, elevated temperatures, moisture, and incompatible materials.

Photostability

Organo-iodine compounds are notoriously sensitive to light[3][4]. The energy from ultraviolet (UV) and even visible light can be sufficient to induce homolytic cleavage of the weak C-I bond[5]. This process generates a butyronitrile radical and an iodine radical (I•). The iodine radicals can then combine to form molecular iodine (I₂), which imparts a characteristic yellow or brown color to the degraded sample[1][6].

Thermal Stability

Elevated temperatures increase the kinetic energy of molecules, promoting decomposition pathways. For this compound, this can include elimination reactions or nucleophilic substitution if nucleophiles are present. Safety data sheets for similar reactive compounds recommend storing them in a cool place, away from heat sources, to minimize thermal degradation[4].

Hydrolytic Stability

Although the alkyl iodide is the more labile functional group, the nitrile group can undergo hydrolysis, particularly under acidic or basic conditions. This reaction proceeds in stages, first forming an amide and ultimately a carboxylic acid[7][8][9]. While this process is generally slow with water alone, the presence of acidic or alkaline contaminants can catalyze the degradation, leading to the formation of 4-iodobutanoic acid or its salts[7][8]. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, making this degradation pathway more likely if not handled under dry conditions[3].

Incompatible Materials

Contact with incompatible substances can trigger rapid decomposition. Key materials to avoid include:

-

Strong Oxidizing Agents: These can oxidize the iodide, leading to the formation of iodine and other byproducts[10].

-

Strong Bases: Bases can promote elimination reactions (to form cyclopropanecarbonitrile or but-3-enenitrile) or hydrolysis of the nitrile group.

-

Metals: Certain metals can catalyze the decomposition of alkyl iodides[11]. A patent for storing alkyl iodides suggests that materials like copper and silver can act as stabilizers by reacting with any iodine generated, preventing it from catalyzing further decomposition[11].

Potential Decomposition Pathways

Understanding the potential degradation products is crucial for analytical monitoring and for anticipating potential side reactions in a synthetic protocol.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. The causality behind these recommendations is to mitigate the risks identified in Section 2.

Core Storage Protocol

-

Temperature: Store in a refrigerator at 2-8°C. This minimizes thermal decomposition.

-

Light: Always store in an amber or opaque container to protect from light[3][6][10]. Place the container inside a secondary, light-blocking box or cabinet.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen)[3]. This displaces oxygen and, more importantly, moisture. The hygroscopic nature of the compound makes this step critical[3].

-

Container: Use a tightly sealed, suitable container, such as a glass bottle with a PTFE-lined cap[3][4]. Ensure the container is closed immediately after use to prevent exposure to air and moisture[3].

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow kinetic-driven degradation. |

| Light | Protect from light (Amber vial) | To prevent photochemical decomposition[3][4]. |

| Atmosphere | Inert gas (Argon/Nitrogen) | To exclude moisture and oxygen[3]. |

| Container | Tightly sealed, glass | To prevent leakage and contamination[3]. |

Handling Protocol

-

Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: Handle the compound in a glove box or under a positive pressure of inert gas. Use dry syringes and needles for transfers.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles[12][13]. This compound is harmful if swallowed, inhaled, or in contact with skin[2].

-

Dispensing: Use only the amount required for the experiment to minimize exposure of the stock supply[12].

-

Resealing: After dispensing, flush the container headspace with inert gas before tightly resealing.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound is a self-validating system to ensure its quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for this purpose[][15].

Caption: Experimental workflow for assessing the stability of this compound.

Protocol: Purity Assessment by GC-MS

This method is highly effective for identifying volatile impurities and degradation products.

-

Sample Preparation: Prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of a suitable solvent like ethyl acetate or acetonitrile. Create a working sample by performing a 1:100 dilution of the stock solution.

-

Instrumentation: Use a gas chromatograph with a mass spectrometer detector[16][17].

-

GC Conditions (Typical):

-

Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film)[16].

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Integrate the peaks in the total ion chromatogram. Calculate purity as the area percentage of the main this compound peak. Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST) and known potential degradation products[17].

Conclusion

The chemical stability of this compound is fundamentally linked to the lability of its carbon-iodine bond. Degradation, primarily driven by light and exacerbated by heat and moisture, leads to the formation of impurities that can invalidate experimental work. By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigeration, protection from light, and maintenance of an inert and dry atmosphere—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

- Calibre Chemicals.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 285648, this compound. [Link]

- Google Patents.

- Material Safety D

- Safety Data Sheet. 1,2-Benzenedicarbonitrile, 4-nitro- SDS.

- Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

- Sigma-Aldrich.

- Sigma-Aldrich.

-

RSC Publishing. Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. [Link]

- J.T. Baker. Potassium Iodide MSDS.

- Ministry of the Environment, Japan. Analytical Methods.

-

ACS Publications. Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation. [Link]

-

MDPI. Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. [Link]

-

Wikipedia. Organoiodine chemistry. [Link]

-

National Center for Biotechnology Information. Photochemistry of halogen pyrimidines: iodine release studies. [Link]

-

Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

-

BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

-

Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

Sources

- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H6IN | CID 285648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. Photochemistry of halogen pyrimidines: iodine release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. savemyexams.com [savemyexams.com]

- 10. fishersci.com [fishersci.com]

- 11. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]

- 12. calibrechem.com [calibrechem.com]

- 13. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Carbon-Iodine Bond in 4-Iodobutanenitrile: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutanenitrile is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of nitrogen-containing scaffolds relevant to medicinal chemistry. The presence of both a nitrile group and a highly reactive carbon-iodine bond makes it a valuable building block for introducing a cyanobutyl moiety and for subsequent functional group transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of the carbon-iodine bond in this compound, detailing its synthesis, key reactions, and applications in the development of complex molecular architectures, including those with pharmaceutical relevance. This guide is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Unique Profile of this compound

This compound, with the chemical formula C₄H₆IN, possesses a unique combination of functional groups that dictates its chemical behavior.[1] The molecule consists of a four-carbon chain with a terminal nitrile group and a primary iodide at the opposing end.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆IN | PubChem |

| Molecular Weight | 195.00 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| Solubility | Soluble in polar organic solvents | CymitQuimica[2] |

| CAS Number | 6727-73-7 | PubChem |